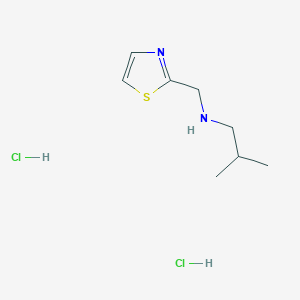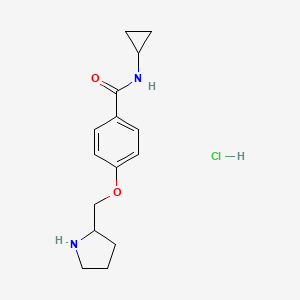![molecular formula C7H5F3N4 B1397040 3-amino-4-(trifluorométhyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1211579-79-1](/img/structure/B1397040.png)
3-amino-4-(trifluorométhyl)-1H-pyrazolo[3,4-b]pyridine
Vue d'ensemble
Description
“4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine” is a derivative of pyrazolo[3,4-b]pyridine . It is a compound that has been synthesized and evaluated for its biological activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives involves scaffold hopping and computer-aided drug design . The exact synthesis process of “4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine” is not specified in the available literature.Applications De Recherche Scientifique
Potentiel antimicrobien
Le composé 3-amino-4-(trifluorométhyl)-1H-pyrazolo[3,4-b]pyridine a été étudié pour ses propriétés antimicrobiennes. Des études ont examiné son efficacité contre diverses souches microbiennes, ce qui pourrait conduire au développement de nouveaux agents antimicrobiens .
Potentiel analgésique
Des recherches ont également été menées sur le potentiel analgésique de ce composé. Il a été synthétisé et testé pour ses propriétés analgésiques, indiquant son utilisation possible dans la création de nouveaux analgésiques .
Lutte antiparasitaire
Le groupe trifluorométhylpyridine (TFMP) dans la structure du composé contribue à des propriétés supérieures de lutte antiparasitaire par rapport aux insecticides traditionnels contenant du phényle. Cela en fait un candidat précieux pour développer des solutions de lutte antiparasitaire plus efficaces .
Activité antibactérienne
Les dérivés de ce composé ont montré une activité antibactérienne prometteuse. De nouveaux dérivés de triazolo[4,3-a]pyrazine utilisant un échafaudage similaire ont été synthétisés et caractérisés pour leurs propriétés antibactériennes .
Industries agrochimiques et pharmaceutiques
La synthèse et les applications des trifluorométhylpyridines, y compris les dérivés de notre composé d'intérêt, ont des implications significatives dans les industries agrochimiques et pharmaceutiques. Elles servent d'intermédiaires clés dans le développement de divers produits .
Safety and Hazards
Propriétés
IUPAC Name |
4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)3-1-2-12-6-4(3)5(11)13-14-6/h1-2H,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGJPIZWFCXWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2N=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the research on oxadiazole functionalized pyrazolo[3,4-b]pyridine derivatives stemming from 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine?
A: The research highlights the potential of modifying 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine to create novel compounds with anticancer activity. Specifically, the study focused on synthesizing a series of oxadiazole functionalized pyrazolo[3,4-b]pyridine derivatives. These derivatives were then screened for anticancer activity against four cancer cell lines: HeLa (cervical cancer), COLO 205 (colon cancer), HepG2 (liver cancer), and MCF7 (breast cancer). The results showed that compounds 6i, 6m, and 6n exhibited promising anticancer activity at micromolar concentrations []. This finding suggests that further exploration of these derivatives and their structure-activity relationships could lead to the development of more potent and selective anticancer agents.
Q2: How does the structure of the synthesized compounds relate to their observed anticancer activity?
A: While the specific structure-activity relationship (SAR) details aren't extensively discussed in the provided abstract [], it emphasizes that modifications to the 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine core structure, particularly the introduction of oxadiazole rings with varying substituents, directly influence the anticancer activity. Further research focusing on systematic modifications and comprehensive biological evaluations would be crucial to establish a detailed SAR profile. This would involve synthesizing a more diverse library of analogs, evaluating their activity against a broader panel of cancer cell lines, and investigating the underlying mechanisms of action.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[(cis)-2,6-Dimethylmorpholin-4-yl]ethyl}imidazolidin-2-one](/img/structure/B1396960.png)
![4-[(Phenylamino)methyl]piperidin-4-ol](/img/structure/B1396961.png)
![N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride](/img/structure/B1396964.png)
amine dihydrochloride](/img/structure/B1396965.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride](/img/structure/B1396966.png)
![Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1396967.png)
![{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride](/img/structure/B1396968.png)
![4-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1396969.png)
![[2-(4-Fluorophenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B1396970.png)
![[(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride](/img/structure/B1396974.png)

![[2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate](/img/structure/B1396978.png)

